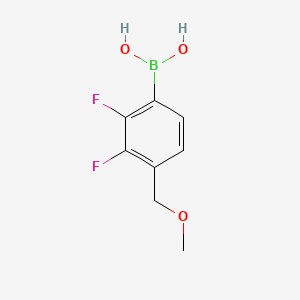
2,3-Difluoro-4-(methoxymethyl)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Difluoro-4-(methoxymethyl)phenylboronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of two fluorine atoms and a methoxymethyl group attached to a phenyl ring, along with a boronic acid functional group.
Méthodes De Préparation
The synthesis of 2,3-Difluoro-4-(methoxymethyl)phenylboronic acid typically involves the following steps:
Hydroboration: This is the most common route to organoborane reagents.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Analyse Des Réactions Chimiques
2,3-Difluoro-4-(methoxymethyl)phenylboronic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form phenols or other oxygen-containing compounds.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can be substituted with various nucleophiles in the presence of appropriate catalysts.
Suzuki-Miyaura Coupling: This is the most significant reaction involving this compound, where it forms carbon-carbon bonds with aryl or vinyl halides.
Applications De Recherche Scientifique
2,3-Difluoro-4-(methoxymethyl)phenylboronic acid has several applications in scientific research:
Chemistry: It is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: This compound can be used to modify biomolecules for various biological studies.
Industry: It is used in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2,3-Difluoro-4-(methoxymethyl)phenylboronic acid primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form a new carbon-carbon bond .
Comparaison Avec Des Composés Similaires
2,3-Difluoro-4-(methoxymethyl)phenylboronic acid can be compared with other similar compounds such as:
Phenylboronic acid: This compound lacks the fluorine and methoxymethyl groups, making it less reactive in certain reactions.
2,3-Difluoro-4-methoxyphenylboronic acid: This compound is similar but lacks the methoxymethyl group, which can affect its reactivity and applications.
2,3-Difluoro-4-(pentyloxy)phenylboronic acid: This compound has a longer alkoxy chain, which can influence its solubility and reactivity.
Propriétés
Formule moléculaire |
C8H9BF2O3 |
|---|---|
Poids moléculaire |
201.97 g/mol |
Nom IUPAC |
[2,3-difluoro-4-(methoxymethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H9BF2O3/c1-14-4-5-2-3-6(9(12)13)8(11)7(5)10/h2-3,12-13H,4H2,1H3 |
Clé InChI |
HWEXIMRRXALFTG-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C(=C(C=C1)COC)F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















